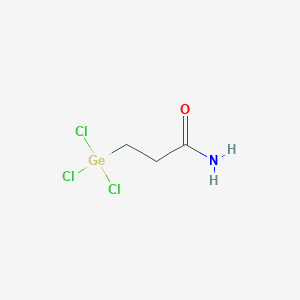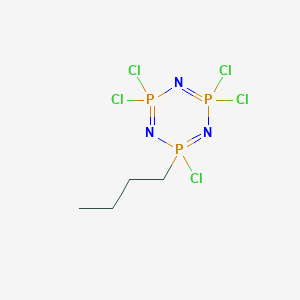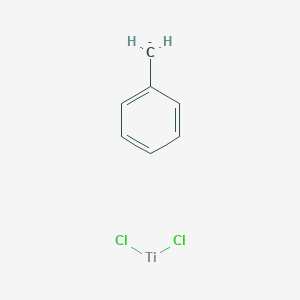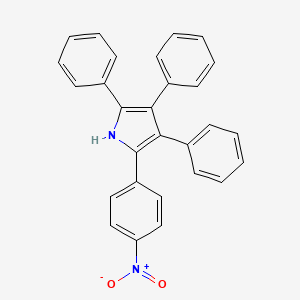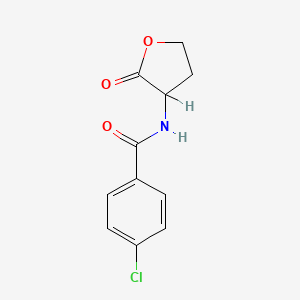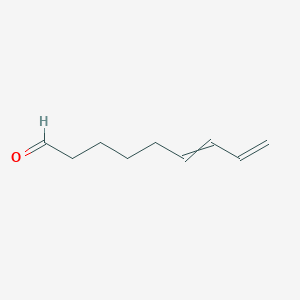
Nona-6,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-6,8-dienal is an organic compound classified as a doubly unsaturated derivative of nonanal. It is an α,β-unsaturated aldehyde with an isolated alkene group. This compound is known for its distinctive aroma, often described as cucumber-like, and is found in various natural sources such as cucumbers and bread crust .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-6,8-dienal can be synthesized through various methods. One efficient preparation method involves the palladium-catalyzed [3 + 2]-annulation reaction between vinylcyclopropanes and pentafulvenes . This method highlights interesting regioselectivity and allows for the conversion of products into more complex polycyclic systems.
Another method involves the Diels–Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This high-pressure cycloaddition improves the yields of the Diels–Alder adducts, producing various substituted bicyclo[3.2.2]nona-3,6,8-trien-2-ones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nona-6,8-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or alkanes from this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Nona-6,8-dienal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: this compound is studied for its role in plant defense mechanisms and its impact on insect behavior.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism by which Nona-6,8-dienal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Nonenal: Another unsaturated aldehyde with a similar structure but different double bond positions.
2,6-Nonadienal: A closely related compound with similar aroma characteristics.
Uniqueness
Nona-6,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its aroma profile also sets it apart from other similar compounds, making it valuable in the flavor and fragrance industry.
Properties
CAS No. |
78669-40-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-6,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2-4,9H,1,5-8H2 |
InChI Key |
KFCWBYVPPYORPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




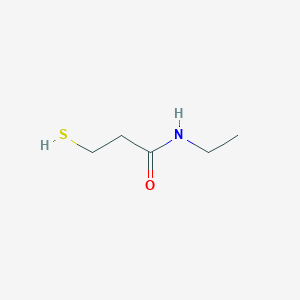
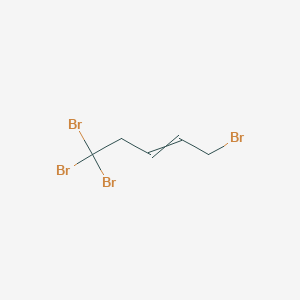
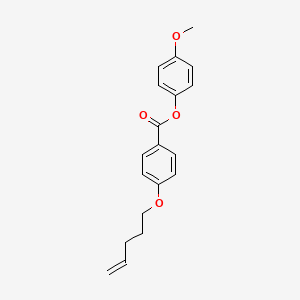
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
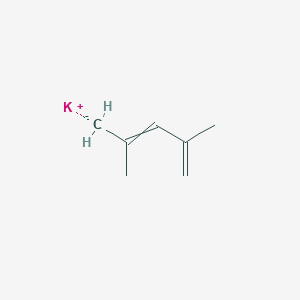

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
